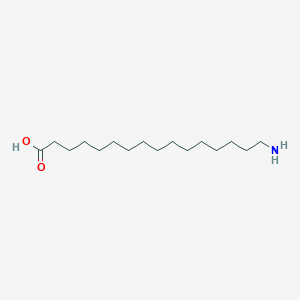

16-Aminohexadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

16-aminohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFZBNNVXTCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312375 | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17437-22-8 | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 16-Aminohexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary amine on a sixteen-carbon aliphatic chain, is a compound of significant interest in the field of drug development and bioconjugation. Its structure lends itself to versatile applications, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and visualizations of its role in relevant biological pathways and synthetic workflows.

Chemical and Physical Properties

This compound is typically a white crystalline solid.[3] Due to its long aliphatic chain, it exhibits properties of both a fatty acid and an amino acid. The presence of both an acidic carboxyl group and a basic amino group allows it to form zwitterions.[4] This dual functionality is key to its utility as a chemical linker.

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃NO₂ | [4][5] |

| Molecular Weight | 271.44 g/mol | [4][5] |

| CAS Number | 17437-22-8 | [4][5] |

| Appearance | White to faint beige powder/solid | [3][6] |

| Melting Point | 60-65 °C or 95-99 °C | [3] |

| Boiling Point | 392.6 ± 25.0 °C (Predicted) | [6] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa (Carboxyl Group) | ~2.0-2.4 (Typical for α-amino acids) | [7] |

| pKa (Amino Group) | ~9.0-10.5 (Typical for α-amino acids) | [7] |

| Solubility | Generally soluble in water and polar organic solvents; insoluble in non-polar organic solvents. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common synthetic route for ω-amino fatty acids like this compound starts from a cyclic ketone, such as cyclohexadecanone. A multi-step synthesis is outlined below.[8]

Step 1: Oximation of Cyclohexadecanone

-

Reagents: Cyclohexadecanone, hydroxylamine hydrochloride, sodium hydrogencarbonate.

-

Solvent: Methanol.

-

Procedure: A mixture of cyclohexadecanone, hydroxylamine hydrochloride, and sodium hydrogencarbonate in methanol is refluxed for 5 hours. The reaction converts the ketone to an oxime.

Step 2: Beckmann Rearrangement

-

Reagents: The oxime from Step 1, a suitable rearranging agent (e.g., a sulfonyl chloride), pyridine.

-

Solvent: Dichloromethane.

-

Procedure: The oxime is dissolved in dichloromethane and pyridine at 0 °C. The rearranging agent is added, and the reaction is allowed to warm to 20 °C. This step rearranges the oxime into a lactam.

Step 3: Hydrolysis of the Lactam

-

Reagents: The lactam from Step 2, potassium carbonate.

-

Solvent: Tetrahydrofuran and water.

-

Procedure: The lactam is treated with potassium carbonate in a mixture of tetrahydrofuran and water at 20 °C to hydrolyze the lactam to an amino acid salt.

Step 4: Acidification to Yield this compound

-

Reagents: The amino acid salt from Step 3, hydrochloric acid.

-

Solvent: Ethanol and water.

-

Procedure: The reaction mixture is acidified with hydrochloric acid and refluxed for 20 hours to yield the final product, this compound.

Purification

Purification of the final product is typically achieved through recrystallization. The choice of solvent will depend on the impurities present but a polar solvent or a mixture of polar solvents is generally effective.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Expected ¹H NMR Spectrum: The spectrum would show characteristic signals for the methylene protons along the aliphatic chain, a signal for the methylene group adjacent to the amino group, and a signal for the methylene group adjacent to the carboxyl group. The protons of the amino and carboxyl groups may be visible depending on the solvent and concentration.

-

Expected ¹³C NMR Spectrum: The spectrum would display signals for the carbonyl carbon, the carbon attached to the nitrogen, and a series of signals for the methylene carbons in the chain.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Method: A reversed-phase HPLC method is commonly used for amino acid analysis.[9]

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often used.

-

Detection: As this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.[9]

-

Injection Volume: Typically 1 µL.[9]

-

Flow Rate: Dependent on the column dimensions, for example, 0.45 mL/min.[9]

-

Temperature: 40 °C.[9]

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 272.44.

Role in PROTACs and Signaling Pathways

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker's length and flexibility are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker generally follows a modular approach.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action in a Signaling Pathway

PROTACs can be designed to target key proteins in signaling pathways that are dysregulated in diseases such as cancer. For example, a PROTAC could be developed to target a kinase in the ERK signaling pathway, which is often hyperactivated in various cancers.[10][11]

Caption: Mechanism of a PROTAC targeting ERK kinase for degradation.

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. Its bifunctional nature, conferred by the terminal amino and carboxyl groups on a long aliphatic chain, allows for its versatile use as a linker to connect different molecular entities. A thorough understanding of its chemical properties and the availability of robust experimental protocols are essential for its effective application in the synthesis of novel therapeutics. The ability to design and synthesize PROTACs with linkers like this compound opens up new avenues for targeting previously "undruggable" proteins and for the development of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 17437-22-8 | BroadPharm [broadpharm.com]

- 3. Buy this compound (EVT-3246124) | 17437-22-8 [evitachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C16H33NO2 | CID 15689573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7769-79-1 CAS MSDS (2-Aminohexadecanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hexadecanoic acid, 16-amino- synthesis - chemicalbook [chemicalbook.com]

- 9. agilent.com [agilent.com]

- 10. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 16-Aminohexadecanoic Acid (CAS: 17437-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Aminohexadecanoic acid, a bifunctional molecule with a 16-carbon aliphatic chain terminating in an amino group and a carboxylic acid group, is a key building block in modern chemical biology and drug discovery. Its primary application lies in its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in PROTAC development. Detailed experimental protocols and an exploration of its potential biological significance are also presented.

Physicochemical Properties

This compound (CAS: 17437-22-8) is a white crystalline solid at room temperature. Its long aliphatic chain imparts significant hydrophobicity, while the terminal amino and carboxylic acid groups provide sites for covalent modification and impart a degree of polarity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17437-22-8 | [1][2] |

| Molecular Formula | C₁₆H₃₃NO₂ | [1] |

| Molecular Weight | 271.44 g/mol | [3] |

| Melting Point | 60-65 °C | [4] |

| Boiling Point | Not experimentally determined | |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

| pKa (predicted) | Carboxylic acid: ~4.5, Amino group: ~10.5 | |

| XLogP3 | 4.3 | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be dominated by the signals from the methylene protons of the long alkyl chain, which would appear as a broad multiplet around 1.2-1.6 ppm. The protons adjacent to the functional groups would be shifted downfield. A table of predicted chemical shifts is provided below.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H₂N-CH ₂- | ~2.7 | Triplet |

| -CH ₂-COOH | ~2.3 | Triplet |

| -(CH ₂)₁₂- | ~1.2-1.6 | Multiplet |

| -COOH | ~10-12 | Broad Singlet |

| -NH ₂ | ~1.0-4.0 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid and distinct signals for the carbons adjacent to the nitrogen and the carbonyl group. The majority of the methylene carbons in the chain will have very similar chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C =O | ~179 |

| H₂N-C H₂- | ~40 |

| -C H₂-COOH | ~34 |

| -(C H₂)₁₂- | ~25-30 |

FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1700-1725 | Strong, sharp |

| N-H (Amine) | 3300-3500 | Medium, may be broad |

| C-H (Alkyl) | 2850-2960 | Strong, sharp |

| C-N | 1000-1250 | Medium |

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a readily available long-chain ω-hydroxy acid to the corresponding bromo derivative, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 16-Bromohexadecanoic Acid

This protocol describes the synthesis of the key intermediate, 16-bromohexadecanoic acid, from 16-hydroxyhexadecanoic acid.[5][6]

Materials:

-

16-Hydroxyhexadecanoic acid

-

30% Hydrogen bromide in acetic acid

-

Concentrated sulfuric acid

-

Methylene chloride

-

Ether

-

Petroleum ether

-

Acetonitrile

-

Magnesium sulfate

-

Activated carbon (e.g., Darco)

-

Ice

Procedure:

-

In a suitable reaction vessel, combine 18 g of 16-hydroxyhexadecanoic acid with 160 g of 30-32% hydrogen bromide in acetic acid.

-

With stirring, carefully add 32 mL of concentrated sulfuric acid to the mixture.

-

Stir the reaction mixture at ambient temperature for 18 hours.

-

Heat the solution to reflux and maintain for 7 hours.

-

After cooling, pour the reaction mixture into 500 mL of ice-water.

-

Collect the precipitated solid by filtration.

-

Dissolve the crude product in methylene chloride.

-

Treat the solution with activated carbon to decolorize, then filter.

-

Dry the organic solution over magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from ether-petroleum ether, followed by a second recrystallization from acetonitrile to yield pure 16-bromohexadecanoic acid as a white solid.

Characterization of 16-Bromohexadecanoic Acid:

-

Melting Point: 67-69 °C[6]

-

IR (paraffin paste): 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)[6]

-

¹H NMR (200 MHz, CD₂Cl₂): δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[6]

Experimental Protocol: Synthesis of this compound from 16-Bromohexadecanoic Acid

This protocol outlines the conversion of the bromo intermediate to the final amino acid product.

Materials:

-

16-Bromohexadecanoic acid

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

In a high-pressure reaction vessel, dissolve 16-bromohexadecanoic acid in a suitable solvent such as ethanol.

-

Add a large excess of concentrated aqueous ammonia to the solution.

-

Seal the vessel and heat the mixture to a temperature of 100-120 °C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Evaporate the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in water and adjust the pH to an acidic value (e.g., pH 2-3) with hydrochloric acid to protonate the amine and precipitate any unreacted starting material.

-

Filter to remove any solids.

-

Adjust the pH of the aqueous solution to the isoelectric point of this compound (approximately neutral pH) with a base such as sodium hydroxide to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application as a PROTAC Linker

The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. The carboxylic acid and amino moieties provide orthogonal handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand, respectively. The 16-carbon chain provides a flexible spacer of a defined length, which is a critical parameter in optimizing the formation of a productive ternary complex (E3 ligase-PROTAC-target protein) for efficient ubiquitination and subsequent degradation of the target protein.

General Workflow for PROTAC Synthesis using this compound

A common strategy involves a two-step amide coupling process.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol provides a general procedure for the amide bond formation, which is a key step in incorporating this compound into a PROTAC.

Materials:

-

Warhead-linker intermediate (from Step 1) or E3 ligase ligand-linker intermediate

-

The corresponding coupling partner (E3 ligase ligand with a free amine/hydroxyl or warhead with a free amine/hydroxyl)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC, NHS)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Dissolve the carboxylic acid component (either the warhead-linker intermediate or the E3 ligase ligand-linker) in the anhydrous solvent under an inert atmosphere.

-

Add the coupling reagents (e.g., 1.2 equivalents of HATU and 1.5 equivalents of HOBt).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine component in the anhydrous solvent and add the tertiary amine base (e.g., 3 equivalents of DIPEA).

-

Add the solution of the amine component to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Biological Significance and Signaling Pathways

While this compound itself is not known to have direct, potent biological activity on specific signaling pathways, its role as a long-chain fatty acid derivative suggests potential interactions with cellular membranes and lipid metabolism. Long-chain omega-3 fatty acids, for instance, are known to modulate various signaling pathways, including those involving nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPK), and G-protein coupled receptors.[7][8][9][10] These effects are often mediated by changes in membrane fluidity and the composition of lipid rafts.[9][10]

The primary biological relevance of this compound, however, is indirect and stems from its incorporation into PROTACs. The PROTAC molecule, facilitated by the linker, induces the degradation of a specific target protein, thereby potently and selectively modulating the signaling pathway in which that protein is involved. The experimental workflow for evaluating the effect of a PROTAC on a signaling pathway is outlined below.

Caption: Workflow for evaluating PROTAC efficacy.

Conclusion

This compound is a valuable and versatile chemical tool, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, bifunctional nature, and appropriate length make it a popular choice for the rational design and synthesis of PROTACs. This guide has provided a detailed overview of its properties, synthesis, and a practical framework for its application in the development of novel therapeutics. Further research into the influence of linker composition and conformation on PROTAC efficacy will continue to highlight the importance of molecules like this compound in shaping the future of medicine.

References

- 1. This compound | C16H33NO2 | CID 15689573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 17437-22-8 | BroadPharm [broadpharm.com]

- 3. Page loading... [guidechem.com]

- 4. Buy this compound (EVT-3246124) | 17437-22-8 [evitachem.com]

- 5. prepchem.com [prepchem.com]

- 6. 16-Bromohexadecanoic acid CAS#: 2536-35-8 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. The science behind dietary omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 16-Aminohexadecanoic Acid: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid is a bifunctional molecule featuring a 16-carbon aliphatic chain terminating in a carboxylic acid and an amine group. This unique structure makes it a valuable building block in various scientific applications, most notably as a linker in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its characterization, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

This compound's long lipophilic carbon chain combined with its hydrophilic termini dictates its physical and chemical behavior. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃NO₂ | [1] |

| Molecular Weight | 271.44 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17437-22-8 | [1][2] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 15 | [1] |

Application in Targeted Protein Degradation: The PROTAC Linker

The most prominent application of this compound in contemporary drug development is its use as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's role is critical as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[3][4]

Aliphatic linkers, such as this compound, offer a degree of flexibility and hydrophobicity that can influence the PROTAC's cell permeability and the stability of the ternary complex.[4] The 16-carbon chain provides a significant spatial separation between the two ligands, which can be optimized to achieve potent and selective protein degradation.

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are representative protocols for the characterization and utilization of this compound. Actual experimental conditions may require optimization.

Synthesis and Conjugation Workflow

This compound serves as a foundational linker that can be further modified or directly conjugated to ligands. Its bifunctional nature allows for versatile conjugation strategies.

A representative workflow for PROTAC synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of this compound and its derivatives.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key signals to observe for the parent molecule include:

-

A triplet around 2.2-2.4 ppm corresponding to the α-methylene protons adjacent to the carboxylic acid.

-

A broad multiplet around 1.2-1.6 ppm for the long chain of methylene protons.

-

A triplet around 2.7-2.9 ppm for the methylene protons adjacent to the amine group.

-

A broad singlet for the amine protons (chemical shift can vary depending on solvent and concentration).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals include:

-

A signal around 175-180 ppm for the carbonyl carbon.

-

A signal around 40-45 ppm for the carbon adjacent to the amine.

-

A series of signals between 20-35 ppm for the aliphatic carbons.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of this compound and for monitoring its conjugation reactions.

-

Protocol for Purity Analysis:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 10-100 µg/mL.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Scan for the expected protonated molecule [M+H]⁺ at m/z 272.26.

-

Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.

-

-

Data Analysis: Integrate the peak area of the compound of interest to determine its purity.

-

Conclusion

This compound is a versatile chemical tool with significant applications in modern drug discovery, particularly in the design of PROTACs. Its long aliphatic chain provides a flexible and tunable linker element for optimizing the efficacy of targeted protein degraders. The experimental protocols outlined in this guide provide a foundation for researchers to characterize and utilize this molecule in their work. A thorough understanding of its properties and analytical methods is crucial for the successful development of novel therapeutics based on this important building block.

References

Synthesis of 16-Aminohexadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 16-aminohexadecanoic acid, a valuable long-chain amino acid utilized in various research and development applications, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details the primary synthetic pathways, providing experimentally validated protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a terminal primary amine separated by a fifteen-carbon aliphatic chain.[1][2] This unique structure allows for its versatile use in bioconjugation, surface modification, and as a flexible linker in the design of novel therapeutics. This guide focuses on a robust and commonly employed synthetic route commencing from 16-hydroxyhexadecanoic acid.

Overview of the Synthetic Pathway

The principal synthetic strategy involves a two-step conversion of 16-hydroxyhexadecanoic acid to the target amino acid. The first step is the transformation of the terminal hydroxyl group into a more reactive leaving group, typically a bromide. The subsequent step involves the introduction of the amine functionality by nucleophilic substitution of the bromide. This guide will detail two effective methods for this amination step: the Gabriel synthesis and a method involving an azide intermediate followed by reduction.

References

An In-depth Technical Guide to 16-Aminohexadecanoic Acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. It is classified as a long-chain amino acid, featuring a 16-carbon aliphatic backbone.[1] This structure provides a versatile scaffold for chemical synthesis, particularly in applications requiring a linker to connect two different molecular entities. Its terminal functional groups, a primary amine and a carboxylic acid, offer orthogonal reactivity, making it a valuable tool in bioconjugation and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Structure and Functional Groups

The chemical structure of this compound consists of a saturated 16-carbon chain, which imparts lipophilicity and a defined spatial length to the molecule. At one terminus of this chain is a primary amine group (-NH2), and at the other is a carboxylic acid group (-COOH).

The presence of both an acidic (carboxylic acid) and a basic (amine) group allows the molecule to exist as a zwitterion under certain pH conditions. The long aliphatic chain provides flexibility and is a key feature in its role as a linker in larger molecular constructs.

References

The Bifunctional Nature of 16-Aminohexadecanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid (16-AHA) is a long-chain, bifunctional molecule featuring a terminal carboxylic acid and a terminal primary amine. This unique structure imparts amphipathic properties and provides two reactive sites for covalent modification, making it a valuable building block in various scientific and therapeutic applications. Its 16-carbon backbone is analogous to palmitic acid, suggesting potential interactions with lipid-based biological systems. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of 16-AHA, with a focus on its role in drug development as a versatile linker.

Core Properties of this compound

The utility of 16-AHA is rooted in its distinct chemical and physical properties. The long hydrocarbon chain confers lipophilicity, while the terminal functional groups provide sites for conjugation and impart a degree of hydrophilicity.

Quantitative Data Presentation

A summary of the key computed quantitative properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H33NO2 | --INVALID-LINK-- |

| Molecular Weight | 271.44 g/mol | --INVALID-LINK-- |

| CAS Number | 17437-22-8 | --INVALID-LINK-- |

| XLogP3 | 1.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 14 | --INVALID-LINK-- |

| Exact Mass | 271.251129295 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from a long-chain dicarboxylic acid. The following is a general synthetic workflow.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The bifunctional nature of 16-AHA allows for a variety of conjugation strategies. Below are representative protocols for the formation of amide and ester linkages, which are fundamental to its application as a linker.

This protocol describes the coupling of the carboxylic acid moiety of 16-AHA to a primary amine.

Materials:

-

This compound (16-AHA)

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 16-AHA (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

-

Add the solution of the amine-containing molecule to the activated 16-AHA solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This protocol describes the esterification of the carboxylic acid moiety of 16-AHA with an alcohol.

Materials:

-

This compound (16-AHA)

-

Alcohol of interest

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene or a similar solvent that forms an azeotrope with water

-

Dean-Stark apparatus

-

Reaction vessel, magnetic stirrer, and heating mantle

Procedure:

-

Combine 16-AHA (1 equivalent) and the alcohol (in excess) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Bifunctional Applications in Drug Development

The primary application of 16-AHA in drug development is as a bifunctional linker, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4]

The linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the efficiency of ternary complex formation (Target Protein-PROTAC-E3 Ligase).[5] The 16-carbon chain of 16-AHA provides a flexible and lipophilic spacer that can be optimized for length to achieve the desired biological activity.

Caption: PROTAC synthesis workflow using 16-AHA as a linker.

Biological Context and Signaling

While direct research on the specific signaling roles of this compound is limited, its structure as a long-chain fatty acid suggests potential involvement in several biological processes.

Membrane Fluidity

Long-chain fatty acids are integral components of cellular membranes, primarily as constituents of phospholipids. The incorporation of saturated fatty acids like the hexadecanoyl chain of 16-AHA can decrease membrane fluidity by promoting tighter packing of the lipid acyl chains. This alteration in membrane fluidity can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes.

Caption: Postulated effect of 16-AHA on cell membrane fluidity.

Potential Signaling Pathways

Fatty acids can act as signaling molecules by binding to and activating nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or G-protein coupled receptors like GPR120.[6] These receptors regulate the expression of genes involved in lipid metabolism and inflammation. While the terminal amino group of 16-AHA may alter its binding affinity and specificity compared to canonical fatty acids, its long aliphatic tail suggests a potential for interaction with these pathways.

Caption: General signaling pathways for long-chain fatty acids.

Conclusion

This compound is a versatile bifunctional molecule with significant potential in chemical biology and drug development. Its well-defined structure, with a lipophilic core and two reactive termini, makes it an ideal component for constructing complex molecular architectures such as PROTACs. While its specific biological roles are still an area for further investigation, its properties as a long-chain fatty acid suggest plausible interactions with cellular membranes and lipid signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore and exploit the unique characteristics of this compound in their respective fields.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. This compound, 17437-22-8 | BroadPharm [broadpharm.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. chempep.com [chempep.com]

- 6. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide to 16-Aminohexadecanoic Acid for Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Aminohexadecanoic acid (16-AHA) for the formation of self-assembled monolayers (SAMs). 16-AHA is a bifunctional molecule featuring a long 16-carbon alkyl chain, a terminal carboxylic acid group, and a terminal primary amine group. This unique structure makes it an ideal candidate for creating well-ordered, functionalized surfaces with broad applications in drug development, biosensing, and materials science. The terminal amine group offers a reactive site for the covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids, while the carboxylic acid can serve as an anchor to various substrates.

Core Concepts of 16-AHA Self-Assembled Monolayers

Self-assembled monolayers are highly organized layers of molecules that spontaneously form on a solid surface. The formation of 16-AHA SAMs is driven by the affinity of the carboxylic acid headgroup for a substrate and the van der Waals interactions between the long alkyl chains. This process results in a densely packed, quasi-crystalline monolayer with the terminal amine groups exposed, creating a functionalized surface.

The quality and characteristics of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the concentration of the 16-AHA solution, the solvent used, and the immersion time.

Quantitative Data Summary

While specific quantitative data for this compound SAMs is not extensively available in the public domain, data from analogous long-chain alkanes with different head groups can provide valuable estimates. The following tables summarize expected and inferred data for 16-AHA SAMs based on studies of similar molecules, such as 16-mercaptohexadecanoic acid.

| Parameter | Substrate | Expected Value/Range | Characterization Technique |

| Ellipsometric Thickness | Gold (Au) | 18 - 22 Å | Spectroscopic Ellipsometry |

| Silicon Dioxide (SiO₂) | 17 - 21 Å | Spectroscopic Ellipsometry | |

| Water Contact Angle | Gold (Au) | 30° - 50° | Contact Angle Goniometry |

| Silicon Dioxide (SiO₂) | 25° - 45° | Contact Angle Goniometry | |

| Surface Coverage | Gold (Au) | 4.0 - 5.0 x 10¹⁴ molecules/cm² | Electrochemical Methods (e.g., Reductive Desorption) |

Table 1: Physical Properties of 16-AHA SAMs (Inferred)

| Spectral Feature | Expected Wavenumber/Binding Energy | Interpretation |

| FTIR: C-H stretching (asymmetric) | ~2918 cm⁻¹ | Methylene chains in a crystalline-like state |

| FTIR: C-H stretching (symmetric) | ~2850 cm⁻¹ | Methylene chains in a crystalline-like state |

| FTIR: N-H stretching | 3300 - 3500 cm⁻¹ | Primary amine group |

| FTIR: C=O stretching (of COOH) | ~1700-1740 cm⁻¹ | Carboxylic acid headgroup binding to substrate |

| XPS: C 1s | ~285.0 eV (C-C, C-H), ~286.5 eV (C-N), ~289.0 eV (O=C-O) | Elemental composition of the alkyl chain and functional groups |

| XPS: N 1s | ~400.0 eV | Presence of the terminal amine group |

| XPS: O 1s | ~532.0 eV | Presence of the carboxylic acid headgroup |

| XPS: Au 4f (for Au substrate) | ~84.0 eV (Au 4f₇/₂) and ~87.7 eV (Au 4f₅/₂) | Substrate signal |

| XPS: Si 2p (for SiO₂ substrate) | ~103.0 eV | Substrate signal |

Table 2: Spectroscopic Characterization of 16-AHA SAMs (Inferred)

Experimental Protocols

Protocol 1: Formation of 16-AHA Self-Assembled Monolayer on Gold

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

-

This compound (16-AHA)

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the substrate thoroughly with DI water, followed by ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 16-AHA in anhydrous ethanol.

-

Immerse the clean, dry gold substrate in the 16-AHA solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution.

-

Rinse the substrate with copious amounts of ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The functionalized substrate is now ready for characterization or further modification.

-

Protocol 2: Characterization of 16-AHA SAMs

a) Spectroscopic Ellipsometry:

-

Measure the optical constants (n and k) of the bare substrate before SAM formation.

-

After SAM formation, measure the change in polarization (Ψ and Δ) of the reflected light.

-

Model the SAM as a single layer with a fixed refractive index (typically ~1.45 for alkyl chains) on top of the substrate.

-

Fit the experimental data to the model to determine the thickness of the 16-AHA monolayer.

b) Contact Angle Goniometry:

-

Place a small droplet (typically 1-5 µL) of DI water onto the surface of the 16-AHA SAM.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

c) X-ray Photoelectron Spectroscopy (XPS):

-

Place the SAM-functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elemental composition of the surface.

-

Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and the substrate-specific regions (e.g., Au 4f or Si 2p).

-

Analyze the binding energies and peak areas to confirm the presence and chemical state of the 16-AHA molecules.

d) Fourier-Transform Infrared Spectroscopy (FTIR):

-

Use a reflection-absorption infrared spectroscopy (RAIRS) setup for SAMs on reflective substrates like gold.

-

Acquire a background spectrum of the bare substrate.

-

Acquire the spectrum of the 16-AHA SAM.

-

Analyze the vibrational modes, particularly the C-H stretching region, to assess the order and packing of the alkyl chains.

Visualizations

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Long-Chain Amino Acids

This technical guide provides a comprehensive overview of the core physical properties of long-chain amino acids. Understanding these characteristics—solubility, melting point, acidity (pKa), and hydrophobicity—is critical for applications ranging from peptide synthesis and drug design to the development of novel biomaterials. This document collates quantitative data, details the experimental protocols used to determine these properties, and provides visual workflows for clarity.

Core Physical Properties of Amino Acids

Amino acids are characterized by the presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group. Their side chains (R-groups) dictate their unique physical and chemical behaviors. Long-chain amino acids, for the purpose of this guide, refer to those with significant aliphatic or aromatic side chains, contributing to greater hydrophobicity and distinct structural roles. These properties are fundamental in determining how they influence the structure and function of peptides and proteins.[1][2][3][4]

Solubility

The solubility of amino acids is highly dependent on the polarity of their side chains, the pH of the solvent, and the temperature.[5] Generally, they are more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1][6] The zwitterionic nature of amino acids—having both a positive and a negative charge—allows them to form strong ionic interactions, which contributes to their solubility in water.[1] However, long, non-polar side chains can significantly decrease aqueous solubility. Solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[3]

Melting Point

Amino acids exist as crystalline solids with notably high melting points, often in the range of 200-300°C, where they also tend to decompose.[1][2][5] This is due to the strong ionic attractions between the zwitterions in their solid, crystalline state, which require more energy to break than typical intermolecular forces found in other organic molecules of similar size.[1] Due to this decomposition, specialized techniques like Fast Scanning Calorimetry (FSC) are sometimes required to determine the melting properties accurately.[7][8][9]

pKa and Isoelectric Point (pI)

Amino acids are amphoteric, meaning they can act as both an acid and a base.[2] They possess at least two ionizable groups: the α-carboxyl group (pKa1) and the α-amino group (pKa2). Some amino acids have a third ionizable group in their side chain (pKa3).[10][11] The pKa value indicates the acidity of a specific functional group. The isoelectric point (pI) is the pH at which the amino acid has no net electrical charge.[10] For amino acids with non-ionizable side chains, the pI is the average of pKa1 and pKa2. For those with ionizable side chains, the pI is the average of the pKa values of the two groups that have similar charge states (e.g., for an acidic amino acid, pKa1 and pKa3).[12]

Hydrophobicity

Hydrophobicity, or the tendency of a molecule to repel water, is a critical driver of protein folding and stability.[13] It is primarily determined by the non-polar nature of the amino acid's side chain. Various hydrophobicity scales exist to quantify this property, often based on the partitioning of the amino acid between an organic solvent (like octanol) and water, or on chromatographic retention times.[13][14][15][16] Long-chain aliphatic and aromatic amino acids are among the most hydrophobic.

Quantitative Data on Physical Properties

The following tables summarize key quantitative data for the 20 standard amino acids, with a focus on those possessing longer or bulkier side chains.

Table 1: Solubility and Melting Point of Standard Amino Acids

| Amino Acid | Code | Molecular Weight ( g/mol ) | Solubility in Water ( g/100 g) at 25°C | Melting Point (°C) |

| Glycine | G | 75.07 | 25.0 | 233 (dec.) |

| Alanine | A | 89.09 | 16.7 | 297 (dec.) |

| Valine | V | 117.15 | 8.85 | 298 (dec.) |

| Leucine | L | 131.17 | 2.43 | 293 (dec.) |

| Isoleucine | I | 131.17 | 4.12 | 284 (dec.) |

| Phenylalanine | F | 165.19 | 2.97 | 283 (dec.) |

| Tryptophan | W | 204.23 | 1.14 | 289 (dec.) |

| Methionine | M | 149.21 | 3.38 | 281 (dec.) |

| Proline | P | 115.13 | 162.0 | 221 (dec.) |

| Serine | S | 105.09 | 5.02 | 228 (dec.) |

| Threonine | T | 119.12 | Soluble | 256 (dec.) |

| Cysteine | C | 121.16 | Freely Soluble | 240 (dec.) |

| Asparagine | N | 132.12 | 3.5 | 234 (dec.) |

| Glutamine | Q | 146.14 | 2.5 | 185 (dec.) |

| Tyrosine | Y | 181.19 | 0.045 | 344 (dec.) |

| Aspartic Acid | D | 133.10 | 0.5 | 270 (dec.) |

| Glutamic Acid | E | 147.13 | 0.86 | 249 (dec.) |

| Histidine | H | 155.15 | 4.19 | 282 (dec.) |

| Lysine | K | 146.19 | Soluble | 224 (dec.) |

| Arginine | R | 174.20 | 15.0 | 244 (dec.) |

| (Note: "dec." indicates decomposition. Solubility and melting point values can vary slightly between sources.) |

Table 2: pKa, pI, and Hydrophobicity of Standard Amino Acids

| Amino Acid | pKa1 (α-COOH) | pKa2 (α-NH₃⁺) | pKa3 (Side Chain) | pI | Hydrophobicity (Kyte-Doolittle Scale) |

| Glycine | 2.34 | 9.60 | - | 5.97 | -0.4 |

| Alanine | 2.34 | 9.69 | - | 6.00 | 1.8 |

| Valine | 2.32 | 9.62 | - | 5.96 | 4.2 |

| Leucine | 2.36 | 9.60 | - | 5.98 | 3.8 |

| Isoleucine | 2.36 | 9.60 | - | 6.02 | 4.5 |

| Phenylalanine | 1.83 | 9.13 | - | 5.48 | 2.8 |

| Tryptophan | 2.83 | 9.39 | - | 5.89 | -0.9 |

| Methionine | 2.28 | 9.21 | - | 5.74 | 1.9 |

| Proline | 1.99 | 10.60 | - | 6.30 | -1.6 |

| Serine | 2.21 | 9.15 | - | 5.68 | -0.8 |

| Threonine | 2.09 | 9.10 | - | 5.60 | -0.7 |

| Cysteine | 1.96 | 10.28 | 8.18 | 5.07 | 2.5 |

| Asparagine | 2.02 | 8.80 | - | 5.41 | -3.5 |

| Glutamine | 2.17 | 9.13 | - | 5.65 | -3.5 |

| Tyrosine | 2.20 | 9.11 | 10.07 | 5.66 | -1.3 |

| Aspartic Acid | 1.88 | 9.60 | 3.65 | 2.77 | -3.5 |

| Glutamic Acid | 2.19 | 9.67 | 4.25 | 3.22 | -3.5 |

| Histidine | 1.82 | 9.17 | 6.00 | 7.59 | -3.2 |

| Lysine | 2.18 | 8.95 | 10.53 | 9.74 | -3.9 |

| Arginine | 2.17 | 9.04 | 12.48 | 10.76 | -4.5 |

| (Data compiled from various sources, including[11],[17], and[18]. The Kyte-Doolittle scale is a widely used index where higher positive values indicate greater hydrophobicity.) |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses.

Determination of Solubility (Gravimetric Method)

This method measures solubility by creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation: Add an excess amount of the amino acid to a known volume of the desired solvent (e.g., water, ethanol-water mixture) in a sealed container.[19]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure the solution reaches saturation and solid-liquid equilibrium is established.[19]

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear liquid phase) without disturbing the solid residue. This can be done via centrifugation followed by pipetting.

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., using a vacuum oven).

-

Mass Determination: Weigh the container with the dried amino acid residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved amino acid.

-

Calculation: Calculate the solubility in grams per 100 g of solvent.

Determination of Melting Point (Capillary Method)

This is a standard technique for determining the melting point of a crystalline solid.[20] Modern apparatuses automate heating and detection.

Methodology:

-

Sample Preparation: Ensure the amino acid sample is completely dry and finely powdered.[21]

-

Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[21] This is achieved by tapping the open end of the tube into the powder and then dropping the tube through a long, narrow pipe to compact the solid at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[20][22]

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[20][21]

-

Slow Heating: Heat the sample at a slow, controlled rate (1-2°C per minute) near the expected melting point.[20][21]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure substance will have a sharp melting range (0.5-1.0°C).[20]

Determination of pKa (Acid-Base Titration)

The pKa values of an amino acid's ionizable groups can be determined by titrating a solution of the amino acid with a strong base (like NaOH) and monitoring the pH change.[23]

Methodology:

-

Preparation: Prepare a solution of the amino acid of known concentration (e.g., 0.1 M). Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

-

Initial Titration (Optional, for pKa1): To determine the pKa of the carboxyl group, first titrate the amino acid solution with a strong acid (e.g., 0.1 M HCl) to fully protonate it. Then, begin the titration with the strong base.

-

Titration with Base: Place the amino acid solution in a beaker with a stir bar and immerse the pH electrode. Add the strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.[25]

-

Data Collection: Record the pH of the solution after each addition of the titrant.[25]

-

Plotting: Create a titration curve by plotting the measured pH (y-axis) against the volume of base added (x-axis).

-

pKa Determination: The curve will show one or more relatively flat "buffering" regions. The midpoint of each buffering region corresponds to a pKa value. The first midpoint is pKa1 (carboxyl group), and the second is pKa2 (amino group). If the side chain is ionizable, a third buffering region will be present, its midpoint corresponding to pKa3.[23][25]

Determination of Hydrophobicity (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for determining the relative hydrophobicity of molecules.[14][26] More hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times.

Methodology:

-

System Setup: Use an HPLC system equipped with a C18 reversed-phase column (a common non-polar stationary phase). The mobile phase typically consists of a polar solvent (Solvent A, e.g., 0.1% TFA in water) and a less polar organic solvent (Solvent B, e.g., 0.1% TFA in acetonitrile).[27]

-

Sample Preparation: Dissolve the amino acid (or a peptide containing it) in the mobile phase. Derivatization may be necessary to make the amino acid suitable for partitioning into the stationary phase.[14]

-

Injection and Elution: Inject the sample into the HPLC system. Elute the sample using a gradient, where the concentration of Solvent B is increased over time. This causes molecules to elute in order of increasing hydrophobicity.

-

Detection: Monitor the column eluent using a UV detector (e.g., at 220 nm).[27]

-

Data Analysis: The time it takes for the amino acid to travel through the column and reach the detector is its retention time.

-

Hydrophobicity Index: The retention time is directly related to the amino acid's hydrophobicity. A hydrophobicity index can be calculated by comparing the retention time of the target amino acid to a reference compound (e.g., glycine).[26][27]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. What are the general properties of amino acids? | AAT Bioquest [aatbio.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. Ch27 pKa and pI values [chem.ucalgary.ca]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 14. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 15. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 16. Hydrophobicity Scales [thegpm.org]

- 17. Star Republic: Guide for Biologists [sciencegateway.org]

- 18. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 19. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. westlab.com [westlab.com]

- 23. scribd.com [scribd.com]

- 24. youtube.com [youtube.com]

- 25. egyankosh.ac.in [egyankosh.ac.in]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

The Architect's Toolkit: A Technical Guide to the Reactivity of Terminal Amine and Carboxylic Acid Groups in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and therapeutic development, the terminal amine (-NH₂) and carboxylic acid (-COOH) groups of proteins, peptides, and other biomolecules are fundamental building blocks of functionality. Their inherent reactivity serves as a versatile toolkit for scientists, enabling the precise construction of bioconjugates, the synthesis of complex peptides, and the design of sophisticated drug delivery systems.[1][2][3][4] This technical guide provides an in-depth exploration of the core principles governing the reactivity of these terminal groups, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into key chemical reactions, present quantitative data for comparative analysis, detail experimental protocols, and visualize complex pathways and workflows.

Fundamental Reactivity of Terminal Groups

The chemical behavior of terminal amine and carboxylic acid groups is dictated by their electronic nature and the influence of the surrounding chemical environment, particularly pH.

Terminal Amine Groups (-NH₂)

The lone pair of electrons on the nitrogen atom of a primary amine confers both nucleophilicity and basicity. This makes terminal amines prime targets for electrophilic reagents. The reactivity of an amine group is critically dependent on its protonation state, which is governed by its pKa value and the pH of the solution.[3] At a pH below its pKa, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Conversely, at a pH above its pKa, the unprotonated, nucleophilic form (-NH₂) predominates.

Terminal Carboxylic Acid Groups (-COOH)

The carboxylic acid group, while relatively unreactive in its protonated state, can be chemically activated to become a potent electrophile. Its acidity, determined by its pKa, means that at physiological pH, it largely exists in its deprotonated carboxylate form (-COO⁻). To render it reactive towards nucleophiles like amines, the carbonyl carbon must be made more electrophilic through the use of activating agents.[1]

Quantitative Data for Reaction Optimization

The efficiency of conjugation reactions is highly dependent on factors such as pH, reagent concentrations, and the intrinsic properties of the biomolecules involved. The following tables summarize key quantitative data to aid in the design and optimization of experiments.

Table 1: Average pKa Values of Terminal and Side Chain Groups in Proteins

| Functional Group | Amino Acid Residue | Average pKa Value |

| α-Carboxyl | C-terminus | ~3.5 - 4.0 |

| α-Amine | N-terminus | ~7.5 - 8.5 |

| Carboxyl (Side Chain) | Aspartic Acid, Glutamic Acid | ~3.9 - 4.3 |

| Amine (Side Chain) | Lysine | ~10.5 |

Note: These are average values and can vary depending on the local chemical environment within the protein.

Table 2: Optimal pH Ranges for Common Bioconjugation Reactions

| Reaction | Optimal pH Range | Notes |

| EDC/NHS Coupling (Activation) | 4.5 - 6.0 | Promotes the formation of the O-acylisourea intermediate.[5] |

| EDC/NHS Coupling (Amine Reaction) | 7.2 - 8.5 | Favors the unprotonated, nucleophilic amine for reaction with the NHS-ester.[5] |

| Reductive Amination | 6.0 - 9.0 | A balance is needed to favor both imine formation and the stability of the reducing agent.[6] |

Table 3: Comparative Yields of Selected Bioconjugation Reactions

| Reaction | Biomolecules | Reagents | Reported Yield | Reference |

| EDC/NHS Coupling | Poly(acrylic acid) brushes to L-leucine methyl ester | EDC/NHS | ~70% amidation | [7] |

| EDC/NHS Coupling | Poly(methacrylic acid) brushes to L-leucine methyl ester | EDC/NHS | <30% amidation | [7] |

| Reductive Amination | Carbohydrates to Bovine Serum Albumin (BSA) | Sodium Cyanoborohydride | ~500% increase with optimized conditions | [8][9] |

| Reductive Amination | Glucose with 2-aminophenol | α-picoline borane | 99% | [10] |

Key Reactions and Mechanisms in Drug Development

Two of the most pivotal reactions involving terminal amine and carboxylic acid groups in drug development are carbodiimide-mediated amide bond formation and reductive amination.

Amide Bond Formation via EDC/NHS Coupling

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then readily reacts with a primary amine to form the desired amide bond.[11]

Caption: EDC/NHS coupling mechanism for amide bond formation.

Reductive Amination

Reductive amination provides a powerful method for forming a stable carbon-nitrogen bond between a carbonyl group (an aldehyde or ketone) and a primary or secondary amine.[12][13] The reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to an amine.[12] This method is particularly useful for conjugating molecules to glycoproteins after periodate oxidation of their sugar moieties to create aldehydes. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the imine in the presence of the starting carbonyl group.[12]

Caption: Workflow for reductive amination.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving terminal amine and carboxylic acid groups.

Protocol for Protein-Protein Conjugation using EDC/Sulfo-NHS

This protocol describes a general two-step procedure for covalently linking two proteins.

Materials:

-

Protein #1 (containing carboxyl groups to be activated)

-

Protein #2 (containing primary amine groups)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL. Dissolve Protein #2 in Coupling Buffer to a similar concentration.

-

Activation of Carboxyl Groups:

-

Add EDC to the Protein #1 solution to a final concentration of 2-10 mM.

-

Immediately add Sulfo-NHS to a final concentration of 5-25 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Reagents (Optional but Recommended): Pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

Conjugation:

-

Immediately add the activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but this may need optimization.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes to stop the reaction and hydrolyze any remaining active esters.

-

Purification: Purify the conjugate from unreacted proteins and byproducts using size-exclusion chromatography or another suitable purification method.

Protocol for Reductive Amination of a Glycoprotein

This protocol outlines the general steps for conjugating an amine-containing molecule to a glycoprotein.

Materials:

-

Glycoprotein

-

Amine-containing molecule

-

Sodium meta-periodate (NaIO₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: PBS, pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Quench the reaction by adding ethylene glycol to a final concentration of 20-40 mM and incubate for 10 minutes.

-

Remove excess periodate and byproducts using a desalting column.

-

-

Conjugation:

-

Add the amine-containing molecule to the oxidized glycoprotein solution.

-

Add sodium cyanoborohydride to a final concentration of 50-100 mM.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Add the Quenching Solution to block any remaining aldehyde groups.

-

Purify the conjugate using a desalting column or dialysis to remove excess reagents.

-

Quantification of Functional Groups

4.3.1. Ninhydrin Assay for Primary Amine Quantification

The ninhydrin test is a colorimetric assay to detect and quantify primary amines.

Materials:

-

Ninhydrin reagent (e.g., 2% in ethanol)

-

Sample containing primary amines

-

Standard solution of a known primary amine (e.g., glycine)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of the standard amine solution.

-

Add a small volume of the sample (and standards) to a test tube.

-

Add the ninhydrin reagent and heat the mixture in a boiling water bath for 5-10 minutes.

-

Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol).

-

Measure the absorbance at 570 nm.

-

Determine the concentration of primary amines in the sample by comparing its absorbance to the standard curve.

4.3.2. Titration for Carboxylic Acid Quantification

Acid-base titration can be used to determine the total number of accessible carboxylic acid groups.

Materials:

-

Sample containing carboxylic acid groups

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter

Procedure:

-

Disperse a known amount of the sample in deionized water.

-

Slowly titrate the sample with the standardized base solution.

-

Record the pH after each addition of the base.

-

Plot the pH versus the volume of base added. The equivalence point, where the rate of pH change is maximal, corresponds to the complete neutralization of the carboxylic acid groups.

-

Calculate the number of moles of carboxylic acid from the volume of base used to reach the equivalence point.

Signaling Pathways and Biological Relevance

The modification of terminal amine and carboxylic acid groups can have profound effects on biological signaling pathways. Post-translational modifications such as N-terminal acetylation can alter protein stability, protein-protein interactions, and subcellular localization.[14]

A critical example is the regulation of the tumor suppressor protein p53. Acetylation of lysine residues within p53, including those near the N-terminus, is a key event in its activation in response to cellular stress.[15][16] This acetylation can inhibit the interaction of p53 with its negative regulator, MDM2, which would otherwise target p53 for degradation.[15] This stabilization and activation of p53 allows it to initiate the transcription of genes involved in cell cycle arrest and apoptosis, thereby preventing the proliferation of damaged cells.

Caption: p53 activation pathway regulated by acetylation.

Conclusion

The reactivity of terminal amine and carboxylic acid groups provides a powerful and versatile platform for the chemical modification of biomolecules. A thorough understanding of the underlying chemical principles, reaction kinetics, and the influence of experimental conditions is paramount for the successful design and execution of bioconjugation strategies in drug development. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers with the knowledge necessary to harness the full potential of these fundamental functional groups in their pursuit of novel therapeutics and diagnostics. As our ability to manipulate biological systems at the molecular level continues to advance, the creative application of terminal group chemistry will undoubtedly remain a critical driver of innovation in medicine and biotechnology.

References

- 1. manuals.plus [manuals.plus]

- 2. Bioconjugation Technical Handbook Download | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]